1-Chloro-4-(difluoromethoxy)-2-fluorobenzene
Overview
Description
1-Chloro-4-(difluoromethoxy)-2-fluorobenzene is a chemical compound with the molecular formula C7H5ClF2O . It is a liquid at room temperature . The CAS Number of this compound is 81932-03-8 .
Molecular Structure Analysis
The molecular structure of 1-Chloro-4-(difluoromethoxy)-2-fluorobenzene consists of a benzene ring with chlorine, difluoromethoxy, and fluorine substituents . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
1-Chloro-4-(difluoromethoxy)-2-fluorobenzene is a liquid at room temperature . Its molecular weight is 178.57 . More specific physical and chemical properties, such as boiling point, melting point, or solubility, were not available in the sources I found.Scientific Research Applications
- Application Summary : “1-Chloro-4-(difluoromethoxy)-2-fluorobenzene” is a chemical compound with the molecular formula C7H5ClF2O . It is typically used as a building block in organic synthesis .
- Application Method : The specific methods of application can vary greatly depending on the specific synthesis or reaction it is being used in. Typically, it would be used in a controlled laboratory setting following standard organic synthesis procedures .
- Results or Outcomes : The outcomes also depend on the specific reactions it is used in. As a building block, it can be used to synthesize a wide variety of complex organic compounds .
General Use
For example, aryl halides can undergo nucleophilic aromatic substitution reactions, where the halide is replaced by a nucleophile . They can also be used in cross-coupling reactions , such as the Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds .
Safety And Hazards
This compound is labeled with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H227, H302, H315, H319, and H335, indicating that it is combustible, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
1-chloro-4-(difluoromethoxy)-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPZABLOAPYQPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(difluoromethoxy)-2-fluorobenzene | |
CAS RN |
1404194-91-7 | |
Record name | 1-chloro-4-(difluoromethoxy)-2-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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